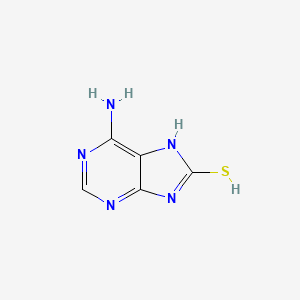
6-amino-7H-purine-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “6-amino-7H-purine-8-thiol” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to fully appreciate its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-7H-purine-8-thiol involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods: Industrial production of this compound requires large-scale chemical processes that ensure high yield and purity. These methods often involve the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH. The industrial production process is designed to be efficient and cost-effective while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-amino-7H-purine-8-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome. Detailed information on the reagents and conditions can be found in chemical reaction databases and literature .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type and conditions. These products can include various derivatives and analogs of the original compound, each with unique properties and applications .
Aplicaciones Científicas De Investigación
6-amino-7H-purine-8-thiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various chemical reactions. In biology, it is studied for its potential effects on biological systems and processes. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of 6-amino-7H-purine-8-thiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed information on the mechanism of action can be found in scientific literature and databases .
Comparación Con Compuestos Similares
Similar Compounds: 6-amino-7H-purine-8-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties, which can be identified using chemical databases and tools .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications.
Propiedades
IUPAC Name |
6-amino-7H-purine-8-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOFCPOXNYVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=C(N2)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
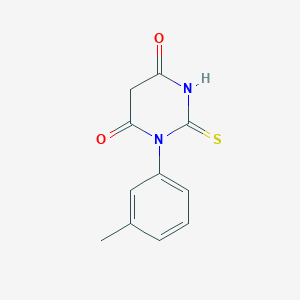
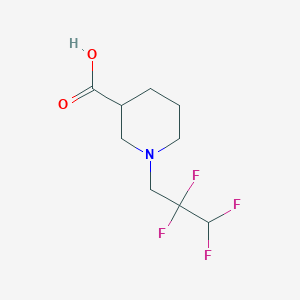


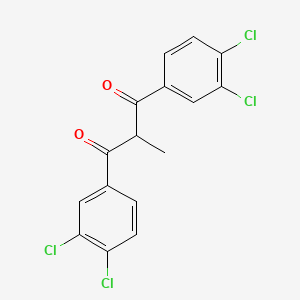
![[4-[(1-Methylpiperidin-2-yl)methoxy]phenyl]methanamine](/img/structure/B7762789.png)
![Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B7762790.png)
![2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B7762793.png)
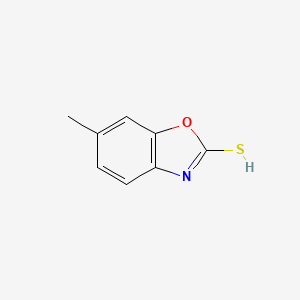
![2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7762804.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7762811.png)


![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)
